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molecular formula C12H18ClN3O2 B8772310 N'-(2-chloro-4-nitrophenyl)-N,N-diethylethane-1,2-diamine

N'-(2-chloro-4-nitrophenyl)-N,N-diethylethane-1,2-diamine

Cat. No. B8772310
M. Wt: 271.74 g/mol
InChI Key: ZKDAMXHDPIIVAJ-UHFFFAOYSA-N
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Patent
US07351719B2

Procedure details

1.20 mg (4.416 mmol) of N′-(2-chloro-4-nitro-phenyl)-N,N-diethyl-ethane-1,2-diamine was added to a suspension of 200 mg Raney-Ni in 20 mL MeOH and the mixture was hydrogenated for 2 hours at RT under 20 psi H2 atmosphere. The catalyst was filtered off and the filtrate evaporated down i. vac.
Quantity
1.2 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[NH:11][CH2:12][CH2:13][N:14]([CH2:17][CH3:18])[CH2:15][CH3:16]>CO.[Ni]>[CH2:17]([N:14]([CH2:15][CH3:16])[CH2:13][CH2:12][NH:11][C:3]1[CH:2]=[CH:7][C:6]([NH2:8])=[CH:5][CH:4]=1)[CH3:18]

Inputs

Step One
Name
Quantity
1.2 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])NCCN(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated down i

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)N(CCNC1=CC=C(C=C1)N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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